molecular formula C19H23N3O4S B2422013 1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate CAS No. 1212216-44-8

1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Cat. No.: B2422013
CAS No.: 1212216-44-8
M. Wt: 389.47
InChI Key: OPIJTTJYUJBJJW-UHFFFAOYSA-N
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Description

1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazinone ring, which is known for its biological activity.

Preparation Methods

The synthesis of 1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate typically involves multiple steps:

    Formation of the Benzothiazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazinone core.

    Attachment of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with a suitable isocyanate derivative.

    Introduction of the Cyano Group: The cyano group is added via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate with the ethyl acetate moiety under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies in drug development and enzyme inhibition.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate involves its interaction with specific molecular targets. The benzothiazinone ring is known to inhibit certain enzymes, disrupting biological pathways and leading to its biological effects. The cyano and carbamoyl groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other benzothiazinone derivatives, which share the benzothiazinone core but differ in their substituents. These compounds may have varying biological activities and properties. The uniqueness of 1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate lies in its specific substituents, which confer distinct chemical and biological properties.

Similar compounds include:

  • 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
  • 1-(1-cyano-1,2-dimethylpropyl)carbamoyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)ethanol

Properties

IUPAC Name

[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-11(2)19(4,10-20)22-17(24)12(3)26-16(23)9-15-18(25)21-13-7-5-6-8-14(13)27-15/h5-8,11-12,15H,9H2,1-4H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIJTTJYUJBJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)CC1C(=O)NC2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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